molecular formula C6H8N2O B156974 2-Amino-3-methoxypyridine CAS No. 10201-71-5

2-Amino-3-methoxypyridine

Cat. No. B156974
CAS RN: 10201-71-5
M. Wt: 124.14 g/mol
InChI Key: HNAYRVKSWGSQTP-UHFFFAOYSA-N
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Description

2-Amino-3-methoxypyridine is a derivative of 2-aminopyridine, which is a simple, low molecular weight moiety known for its utility in the synthesis of diverse biological molecules. It is used by pharmaceutical companies to create pharmacophores against various biological targets due to its simple design and ability to produce single products with minimal side reactions. The low molecular weight of the synthesized compounds facilitates the identification of toxicity-causing metabolites in drug discovery programs .

Synthesis Analysis

The synthesis of 2-Amino-3-methoxypyridine and its derivatives often involves multi-step chemical reactions. A general and versatile synthesis method for 2-alkyl-4-aminopyridines, which are structurally related to 2-Amino-3-methoxypyridine, has been described using commercially available precursors and involves acylation, amination, and cyclization in ammonia to yield the desired substituted pyridines . Another study focused on the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine from 3,5-dichloropyridine through substitution, oxidation, nitration, and ammoniation . These methods highlight the complexity and versatility of synthesizing substituted pyridines.

Molecular Structure Analysis

The molecular structure of 2-Amino-3-methoxypyridine-related compounds has been studied extensively. For instance, the crystal structure and solution conformation of a related compound, 3-amino-6,6'-bis(methoxycarbonyl)-2,2'-bipyridine, were determined, showing that the two pyridyl rings are almost coplanar due to an intramolecular hydrogen bond . This type of analysis is crucial for understanding the reactivity and interaction of these molecules with biological targets.

Chemical Reactions Analysis

The chemical reactivity of 2-Amino-3-methoxypyridine derivatives is influenced by their functional groups. For example, the presence of a 3-methoxy group in a 2-aminopyridine derivative was found to contribute to mutagenic potential and time-dependent drug-drug interaction (TDI) following metabolic oxidation. Structural modifications that reduced the electron density of the ring or blocked the reactive site were successful in reducing these safety risks .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Amino-3-methoxypyridine derivatives are determined by their molecular structure. The synthesis of 2-Amino-6-methoxy-3-nitropyridine, for example, resulted in a product with a 65% overall yield and 98% purity, indicating a high degree of selectivity and efficiency in the synthesis process . These properties are essential for the development of pharmaceuticals, as they affect solubility, stability, and bioavailability.

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Modifications for Safety : Structural modifications of compounds containing 3-methoxy-2-aminopyridine have been explored to reduce risks like mutagenicity and drug-drug interactions, showing its potential in drug development (C. Palmer et al., 2012).

Molecular and Biochemical Studies

  • Excited State Double Proton Transfer : A study on the excited-state double-proton transfer mechanism of 2-amino-3-methoxypyridine and acetic acid complex offers insights into its molecular behavior, which is critical for understanding its applications in biochemistry (Qing-Chi Meng et al., 2018).

  • K+ Channel Blockers : Research on 4-aminopyridine derivatives, including those with a methoxy group, has shown their potential as blockers of voltage-gated potassium channels, indicating applications in medical treatments (Sofia Rodríguez-Rangel et al., 2020).

Organic Chemistry and Medicinal Applications

  • Deprotonative Metalation : The deprotonation of 2-methoxypyridine, a related compound, using lithium–iron combinations illustrates its utility in organic synthesis processes (Elisabeth Nagaradja et al., 2012).

  • Hydrogen Bonding and Tautomerization : Investigations into the hydrogen bonding and amino-imino tautomerization of alkoxy-aminopyridines, including 2-amino-3-methoxypyridine, highlight its significance in chemical reactions and potential medicinal applications (T. Kitamura et al., 2007).

  • Nucleophilic Amination : A study on the nucleophilic amination of methoxypyridines using a sodium hydride-iodide composite underlines the synthetic utility of these compounds in creating aminopyridines of medicinal interest (J. Pang et al., 2018).

Safety And Hazards

2-Amino-3-methoxypyridine is considered hazardous. It is toxic if swallowed and fatal in contact with skin. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-methoxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-9-5-3-2-4-8-6(5)7/h2-4H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNAYRVKSWGSQTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432773
Record name 2-AMINO-3-METHOXYPYRIDINE
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URL https://comptox.epa.gov/dashboard/DTXSID70432773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-methoxypyridine

CAS RN

10201-71-5
Record name 2-AMINO-3-METHOXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-methoxypyridine
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Synthesis routes and methods I

Procedure details

A mixture of 28.1 g (0.72 mole) of sodamide, 400 cc of toluene containing 0.1 cc of oleic acid, and 65.5 g (0.60 mole) of 3-methoxypyridine was placed in a liter Magne Drive, equipped as described in Example 15. The autoclave was closed and purged of air with ammonia, pressurized to 30 psig with ammonia and then to 200 psig with nitrogen. The pressure relief valve was set at 340 psig. Cooling water was turned on the reflux condenser. The mixture was heated with stirring to 120° C. and kept heating (maximum temperature 136° C.) for about 4.5 hours until noncondensable gases stopped passing through the pressure relief valve. The autoclave was cooled the 25° C., vented to atmospheric pressure, and hydrolyzed with 150 cc of water. The oil phase was separated. The aqueous phase was extracted twice with 50 cc of an equal volume solution of 4-picoline and toluene. The oil layer and extracts were combined and distilled under vacuum to give 0.14 mole of recovered 3-methypyridine, 0.05 moles of 2-aminopyridine. 0.02 moles of 3-aminopyridine, 0.02 moles of 2-amino-3-methylpyridine, and 0.18 moles of 3-hydroxypyridine. When 3-methoxypyridine was aminated with sodamide in refluxing xylene at atmospheric pressure, a 40.3% yield of 2-amino-3-methoxypyridine (m.p. 79°-80° C.) was obtained. Both 2-amino-3-methylpyridine and 2-amino-3-methoxypyridine are valuable as starting materials for preparing herbicides as shown in Suzuki et al., Ger. Offen. 2,831,578 (1979). The 3-hydroxypyridine is a valuable starting material for the preparation of the drugs pirbuterol (cardiostimulant and oral brochodialator) and pyridostigmine (cholinergic).
Quantity
0.02 mol
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0.02 mol
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0.18 mol
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Synthesis routes and methods II

Procedure details

3-Methoxy-2-nitro-pyridine (53, 7.00 g, 45.4 mmol) in 100 mL of methanol, was degassed and palladium (0.7 g, 20%) was added. The reaction was stirred at room temperature for one day under a hydrogen balloon. The reaction was filtered through celite and the filtrate concentrated under vacuum to provide the desired compound (54, 5.555 g). MS (ESI) [M+H+]+=125.3.
Quantity
7 g
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reactant
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100 mL
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0.7 g
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catalyst
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Synthesis routes and methods III

Procedure details

To a solution of 2-nitro-3-methoxypyridine (32 g, 208 mmol) in EtOAc (150 mL) and MeOH (35 mL) under a nitrogen atmosphere was added 10% palladium on carbon (1.5 g, 1.4 mmol). This mixture was purged with H2 three times and the mixture was stirred for 3 h under a hydrogen atmosphere. The reaction mixture was purged with N2 three times, filtered through Celite, and the filter cake was washed with EtOAc (2×35 ml). The combined filtrate were concentrated and dried over high vacuum to afford 25.8 grams (100%) of 2-amino-3-methoxypyridine: LCMS (m/z): 125.0 (MH+); 1H NMR (300 MHz, CDCl3): 7.66 (m, 1H), 6.90 (m, 1H), 6.61 (m, 2H), 4.64 (s, br, 2H), 3.83 (s, 3H).
Quantity
32 g
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reactant
Reaction Step One
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Quantity
150 mL
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solvent
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Quantity
35 mL
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solvent
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Quantity
1.5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture 4,5-dibromo-2-(4-(trifluoromethyl)phenyl)-1-((2-trimethylsilyl)ethoxy)methyl-1H-imidazole (730 mg, 1.5 mmol) and 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (400 mg, 1.6 mmol; Example 17, Step 3), and 2.0 M aqueous Na2CO3 solution (3 mL, 6.0 mmol) in DME (10 mL) was purged with Ar for 3 min. Pd(PPh3)4 (65 mg, 0.055 mmol) was added the reaction was heated to 100° C. by for 20 h. The reaction was allowed to cool to rt and phases partitioned. The organic portion was separated and concentrated. The resulting residue crude was purified by flash chromatography (SiO2; 80:20-0:100 hexanes-EtOAc) to furnish 640 mg (1.2 mmol, 80%) of 5-(5-bromo-2-(4-trifluoromethyl)phenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)-3-methoxypyridin-2-amine: LCMS (m/z): 545.0 (MH+), tR=1.02 min.
[Compound]
Name
4,5-dibromo-2-(4-(trifluoromethyl)phenyl)-1-((2-trimethylsilyl)ethoxy)methyl-1H-imidazole
Quantity
730 mg
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reactant
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400 mg
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reactant
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3 mL
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reactant
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10 mL
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solvent
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65 mg
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catalyst
Reaction Step Two

Synthesis routes and methods V

Procedure details

Then, a reaction flask was loaded with this 3-methoxy-2-nitropyridine (9.0 g), sodium sulfide enneahydrate (64 g), ethanol (93 ml) and water (46 ml) and they were mixed, followed by stirring at 70° C. for 2.5 hours. Then, the mixture was cooled to room temperature. To this, toluene and water were added, followed by stirring. The organic layer was collected and washed with a saline solution, and then dried with sodium sulfate. This was filtrated and the filtrate was condensed to give 2-amino-3-methoxypyridine (5.1 g).
Quantity
9 g
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reactant
Reaction Step One
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64 g
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reactant
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93 mL
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46 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-methoxypyridine
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
Reactant of Route 5
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Reactant of Route 6
2-Amino-3-methoxypyridine

Citations

For This Compound
24
Citations
QC Meng, SQ Yang, GH Ren, TS Chu - Chinese Physics Letters, 2018 - iopscience.iop.org
The excited-state double-proton transfer (ESDPT) mechanism of 2-amino-3-methoxypyridine and acetic acid complex is studied by the density functional theory (DFT) and time-…
Number of citations: 4 iopscience.iop.org
T Kitamura, N Mochida, M Okita, M Motohashi… - … Acta Part A: Molecular …, 2007 - Elsevier
… In the present study, the amino–imino tautomerization for the systems of 2-amino-3-methoxypyridine (2A3MOP), 2-amino-6-methoxypyridine (2A6MOP), 2-amino-6-n-propoxypyridine (…
Number of citations: 10 www.sciencedirect.com
HJ Den Hertog, M Van Ammers… - Recueil des Travaux …, 1955 - Wiley Online Library
… 2-Amino-3-methoxypyridine. 4. 2-Amino-3-ethoxypyridine. … section d) gave 2-amino-3-methoxypyridine (mp 79—79.5. Analysis: found: С 58.1, H 6.0; cale, for C.HgNjO: С 58.05, H 6.50). …
Number of citations: 12 onlinelibrary.wiley.com
B Alcaide, J Plumet, MA Sierra… - The Journal of Organic …, 1989 - ACS Publications
… 2-Amino-3-methoxypyridine was obtained from commercially available 2-amino-3-hydroxypyridine by reacting with an in situ prepared ethereal solution of diazomethane (generated …
Number of citations: 28 pubs.acs.org
CO Okafor - Dyes and pigments, 1985 - Elsevier
… The resulting 2-amino-3-methoxypyridine could not react with 2,3-dichloropyrazine under the conditions used for the formation of the diary1 ether, 16. The …
Number of citations: 1 www.sciencedirect.com
EV Brown, MB Shambhu - Organic Preparations and Procedures, 1970 - Taylor & Francis
… Its structure as 2-amino-3-methoxypyridine was confirmed by its nmr spectrum (CDC13) 6 3.7 (s, 3, OCH ), 5.25 (broad, 2, MI2), 6.5-7.7 (my 3, …
Number of citations: 4 www.tandfonline.com
E Hadjoudis, I Moustakali‐Mavridis… - Israel Journal of …, 1979 - Wiley Online Library
… 5'-methoxysalicylidene-2-amino-5-chloropyridine and 3'methoxysalicylidene-2-amino-3-methoxypyridine, investigated by X-ray diffraction, show that the molecules are essentially planar…
Number of citations: 36 onlinelibrary.wiley.com
P Wang, J Cai, H Hu, L Li, C Sun, M Ji - Research on Chemical …, 2014 - Springer
This article reports the ortho-substituent effect on the cleavage of the amide C–N bond. In the structure of N α -Phth-N-pyridinyl-amide, when the hydrogen atom in the 3-position of …
Number of citations: 1 link.springer.com
E Hadjoudis - journal of Photochemistry, 1981 - Elsevier
The photochromic and thermochromic properties of salicylidene-2-aminopyridine, salicylidene-3-aminopyridine, salicylidene-4-aminopyridine and their derivatives were investigated …
Number of citations: 90 www.sciencedirect.com
RC Young, CR Ganellin, MJ Graham… - Journal of medicinal …, 1987 - ACS Publications
… 2-Amino-3-methoxypyridine (26). This was prepared by the method of Den Hertog,3 by treating a solution of 2-bromo-3methoxypyridine (1.10 g, 0.0058 mol) in Et20 with KNH2 in liquid …
Number of citations: 10 pubs.acs.org

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